molecular formula C8H11NO B1171105 1-Amine-1-carba-closo-dodecaborane(11) CAS No. 167632-33-9

1-Amine-1-carba-closo-dodecaborane(11)

Cat. No.: B1171105
CAS No.: 167632-33-9
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Description

1-Amine-1-carba-closo-dodecaborane(11) belongs to the class of polyhedral carboranes, which are icosahedral clusters composed of boron, carbon, and hydrogen atoms . These compounds, with the general formula C2B10H12, are known for their exceptional thermal stability and three-dimensional aromaticity, which leads to unique electronic properties . The presence of an amine group (-NH2) on one of the cluster's carbon vertices makes this molecule a valuable building block for further functionalization and incorporation into larger molecular systems. Researchers can exploit the orthogonal reactivity of the carbon and boron vertices; the carbon atoms can be deprotonated to form nucleophiles, while the boron atoms can be derivatized with electrophiles, allowing for regioselective synthesis without complex protecting group strategies . The primary research applications of this compound and its derivatives are in medicine and materials science. In medicinal chemistry, carboranes are investigated as pharmacophores in drug design and, most notably, as boron delivery agents for Boron Neutron Capture Therapy (BNCT), a binary radiotherapy for cancer . The amine functionality is particularly valuable for conjugating the boron cluster to biological targeting molecules, such as antibodies or peptides, to enhance selective accumulation in cancer cells . Furthermore, the unique steric and electronic properties of the carborane cage can be used to modulate the interaction of a drug with its biological target. In materials science, carborane clusters have been incorporated into polymers, liquid crystals, and coordination compounds . Their high symmetry and robustness make them interesting cores for developing new materials. Specifically, transition metal complexes incorporating carborane-based ligands have shown promising magnetic properties, functioning as single-molecule magnets (SMMs) with potential applications in high-density data storage and quantum computing . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

167632-33-9

Molecular Formula

C8H11NO

Synonyms

1-Amine-1-carba-closo-dodecaborane(11)

Origin of Product

United States

Synthetic Methodologies for 1 Amine 1 Carba Closo Dodecaborane 11 and Its Derivatives

Historical and Pioneering Synthetic Routes to 1-Amine-1-carba-closo-dodecaborate

The initial syntheses of C-substituted 1-carba-closo-dodecaborates were foundational, often commencing with decaborane(14) as a key precursor. researchgate.net These early routes established the fundamental chemistry for constructing the carborane cage.

Conversion of Zwitterionic Intermediates

An important aspect of carba-closo-dodecaborane chemistry involves the formation and reaction of zwitterionic species. acs.org An amino substituent on the carbon vertex of the cage is typically protonated, resulting in an electroneutral zwitterion, such as 1-H₃N-1-CB₁₁H₁₁. acs.org When this weakly acidic zwitterion (pKa ≈ 6) is deprotonated, it exposes a lone pair on the nitrogen, making it available to react with electrophiles. acs.org This reactivity allows for further derivatization, such as alkylation, to produce compounds like trimethylammonio-substituted carboranes. acs.org The characterization of zwitterionic intermediates has also been crucial in understanding reaction mechanisms like 1,1-carboboration. nih.gov

Contemporary Synthetic Approaches to 1-Amine-1-carba-closo-dodecaborane(11) Analogues

Modern synthetic strategies often employ more direct and versatile methods, such as the derivatization of pre-formed carborane cages. A prominent approach begins with carborane carboxylic acids, providing a convenient handle for introducing the amine functionality.

Derivatization from Carborane Carboxylic Acids

A general and efficient method for synthesizing C-amino carborane derivatives starts from their corresponding monocarboxylic acids. nih.gov This pathway involves the conversion of the carboxylic acid to a more reactive intermediate, which is then transformed into the amine.

The initial step in this sequence is the activation of the carborane carboxylic acid by converting it into a carborane acid chloride. nih.govresearchgate.net This transformation is typically achieved by reacting the carboxylic acid with reagents such as oxalyl chloride or thionyl chloride. rsc.orgcommonorganicchemistry.com For example, the carboxylic acid [1-(COOH)–CB₁₁H₁₁]⁻ can be converted to the corresponding acid chloride, [1-(COCl)–CB₁₁H₁₁]⁻. nih.govrsc.org This acid chloride intermediate is notably stable, exhibiting remarkable inertness towards moisture and can be stored under ambient conditions for months without significant decomposition. nih.govrsc.orgresearchgate.net

Once the carborane acid chloride is formed, it readily reacts with primary or secondary amines to yield carborane amides in moderate to high yields under mild conditions. nih.govrsc.org This reaction is a general method for creating the crucial C-N bond. commonorganicchemistry.comlibretexts.org

Table 1: Synthesis of Carborane Amides from Halogenated Carborane Precursors rsc.org

Starting Material Amine Product Yield
Brominated Carborane Carboxylic Acid Various Amide 4a-d 81-91%

The resulting amide is then reduced to the corresponding amine. nih.gov A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is commonly used for this transformation, effectively converting the carbonyl group of the amide into a methylene (CH₂) group. libretexts.orgyoutube.com This two-step process—amide formation followed by reduction—provides an excellent and versatile method for synthesizing a wide range of primary, secondary, and tertiary carborane-based amines. youtube.com This approach avoids the potential instability of intermediates like imines and enamines that can arise in other amine synthesis pathways. youtube.com

Direct C-Substitution Methods for Carba-closo-dodecaborates

Direct functionalization at the carbon atom of the carba-closo-dodecaborate cage is a key strategy for introducing a wide range of substituents.

A novel approach for the synthesis of C-substituted 1-carba-closo-dodecaborates involves the use of the [closo-B₁₁H₁₁]²⁻ precursor. mdpi.com This method utilizes a copper catalyst to facilitate the insertion of terminal alkynes into the boron cluster, leading to the formation of C-substituted [RC(O)CH₂-CB₁₁H₁₁]⁻ carborate anions. mdpi.com The success of these reactions is highly dependent on the specific reaction conditions, including the choice of solvents and the nature of the alkyne used. mdpi.com For instance, the reaction of [closo-B₁₁H₁₁]²⁻ with alkynes such as HCCCO₂Et, HCCCO₂Me, and HCCCONH₂ in an aqueous ammonia solution yields [NH₂C(O)CH₂-CB₁₁H₁₁]⁻ as the final product. mdpi.com

B-Perfluorination and Ammonio Derivative Synthesis

The introduction of fluorine atoms onto the boron cage significantly alters the electronic properties and stability of the carborane. A direct fluorination method has been developed for this purpose. The inner salts x-H₃N-closo-1-CB₁₁H₁₁ (where x = 2, 12) and 7-H₃N-12-F-closo-1-CB₁₁H₁₁ can be treated with elemental fluorine in anhydrous hydrogen fluoride (B91410) to yield B-perfluorinated ammonio derivatives, specifically 1-H-x-H₃N-closo-1-CB₁₁F₁₀ (x = 2, 7, 12). rsc.orgnih.gov

Subsequent deprotonation of the ammonio group in these perfluorinated compounds produces the corresponding amino-functionalized anions, [1-H-x-H₂N-closo-1-CB₁₁F₁₀]⁻. rsc.orgnih.gov These anions can be isolated as salts with tetraethylammonium ([Et₄N]⁺) cations. rsc.orgnih.gov A noteworthy characteristic of these highly fluorinated ammonio derivatives is their enhanced acidity compared to their non-fluorinated counterparts. rsc.orgnih.gov Furthermore, they exhibit remarkable stability against hydrolysis in acidic aqueous solutions, a property not shared by the related [1-H₂N-closo-1-CB₁₁F₁₁]⁻ anion, which readily decomposes in the presence of aqueous acids. rsc.orgnih.gov

PrecursorProduct
x-H₃N-closo-1-CB₁₁H₁₁ (x = 12, 2)1-H-x-H₃N-closo-1-CB₁₁F₁₀ (x = 12, 7, 2)
7-H₃N-12-F-closo-1-CB₁₁H₁₁1-H-x-H₃N-closo-1-CB₁₁F₁₀ (x = 12, 7, 2)
1-H-x-H₃N-closo-1-CB₁₁F₁₀[1-H-x-H₂N-closo-1-CB₁₁F₁₀]⁻

Amination Reactions of Dodecaborate (B577226) Dianions

The synthesis of aminododecaborates can be achieved through electrophile-induced nucleophilic substitution on the closo-dodecaborate dianion [B₁₂H₁₂]²⁻. mdpi.com This method often employs strong electrophilic inducers such as trifluoroacetic acid (CF₃COOH) at elevated temperatures. mdpi.com While this approach has been successful for producing nitrilium derivatives, direct amination of carborate anions has also been explored. mdpi.commetu.edu.trmetu.edu.tr The synthesis of the carborate anion itself is a prerequisite for these reactions. metu.edu.trmetu.edu.tr

Advanced Functionalization Strategies for 1-Amine-1-carba-closo-dodecaborane(11) Scaffolds

Beyond the initial synthesis, the selective functionalization of the carborane cage is crucial for tailoring its properties for specific applications.

Selective B-H Bond Functionalization

The activation and functionalization of the inert B-H bonds of the carborane cage represent a significant challenge in boron cluster chemistry. nih.gov

Recent breakthroughs have demonstrated the utility of photoredox catalysis for the selective functionalization of B-H bonds. nih.govbohrium.comnih.gov These methods often utilize ultraviolet or visible light to initiate the reaction. nih.gov However, a novel strategy employing low-energy near-infrared (NIR) light has emerged as a more efficient and practical approach. nih.govacs.org

This NIR-light-induced method relies on the formation of a carborane-based electron donor-acceptor (EDA) complex. nih.govacs.org Upon irradiation with NIR light, a single-electron transfer (SET) occurs from the carborane cage to an electron-deficient photocatalyst, such as methylene blue. acs.org This process generates a reactive carborane cage radical. nih.govacs.org In the presence of air, this radical intermediate can then couple with various nucleophiles, including amino acids and oligopeptides, to yield functionalized carborane derivatives. nih.govacs.org This technique offers a direct and straightforward pathway for creating B-N bonds and other valuable linkages under mild conditions. bohrium.comnih.gov

MethodLight SourceKey FeatureApplication
Photoredox CatalysisUV/VisibleGeneration of carborane radicalsB-H functionalization
NIR Light-Induced EDA ComplexNear-InfraredFacile single-electron transferCoupling with amino acids/oligopeptides
Transition Metal-Catalyzed Cage B-H Activation

Transition metal-catalyzed B-H activation has emerged as a powerful tool for the regioselective functionalization of carborane cages. researchgate.netnih.govrsc.org This methodology allows for the direct formation of B-C, B-N, B-O, and B-S bonds, providing access to a wide array of substituted carboranes that are otherwise difficult to synthesize. researchgate.netnih.govrsc.org The strategy for B-H activation often relies on the electronic properties of the boron vertices and the nature of the transition metal catalyst. nih.gov

For o-carboranes, different strategies are employed to target specific boron atoms:

Electron-rich transition metal catalysts are utilized for the functionalization of the most electron-deficient B(3,6)-H vertices. nih.gov

Electron-deficient transition-metal catalysts target the more electron-rich B(8,9,10,12)-H vertices. nih.gov

Directing groups in combination with electrophilic transition metal catalysts enable the functionalization of B(4,5,7,11)-H vertices. nih.gov

While much of the research has focused on o-carborane, these principles can be extended to 1-carba-closo-dodecaborane systems. The amino group on the carbon vertex can influence the reactivity and regioselectivity of B-H activation. Palladium-catalyzed intermolecular coupling of the C-carboxylic acid of the monocarba-closo-dodecaborate anion with iodoarenes has been shown to lead to penta-arylated carboranes through a direct cage B-H bond functionalization, demonstrating the potential for extensive cage functionalization.

Cross-Coupling Reactions on Iodinated Boron Clusters

Cross-coupling reactions on iodinated boron clusters are a cornerstone for introducing a variety of functional groups onto the carborane cage. Palladium-catalyzed reactions, in particular, have been extensively developed for this purpose.

Iodinated carba-closo-dodecaborate anions serve as versatile precursors for the introduction of both carbon and nitrogen functionalities. Microwave-assisted palladium-catalyzed Kumada-type cross-coupling reactions of iodinated carba-closo-dodecaborate anions with Grignard reagents have been shown to be highly efficient, requiring smaller amounts of reagents and catalyst while providing higher yields in shorter reaction times compared to conventional heating methods. nih.gov This approach has been successful in synthesizing 12-alkyl and 12-phenyl derivatives of the CB11H12- anion. acs.org

Sonogashira cross-coupling of 12-ethynylmonocarba-closo-dodecaborate with bromoarenes under palladium catalysis provides a route to aryl carboranyl alkynes with high functional group tolerance. rsc.org Furthermore, palladium-catalyzed cross-coupling of B-bromocarboranes with azide, sulfonamide, and phosphoramidate nucleophiles has been demonstrated, expanding the scope of B–N bond formation. nih.gov

Palladium-catalyzed cross-coupling reactions are pivotal for the formation of B-N and B-C bonds at specific vertices of the carborane cage. The arylation of iodinated carboranes can be achieved through various palladium-catalyzed methods, including Suzuki and Kumada couplings. mdpi.com For instance, the reaction of lithiated monocarba-closo-dodecaborate with aryl halides under palladium catalysis provides C-arylated derivatives. researchgate.net Copper(I) carborane anions in combination with a palladium catalyst have also been shown to promote the cross-coupling with aryl halides, exhibiting broad functional group tolerance. vanderbilt.edu

The formation of B-N bonds has been achieved through the palladium-catalyzed cross-coupling of B-bromocarboranes with various nitrogen nucleophiles, including sodium cyanate, which serves as a precursor to isocyanates. nih.gov

Coupling ReactionCatalyst/ReagentsSubstrateProductYield (%)
Kumada[PdCl2(PPh3)2] / R-MgBr12-Iodo-carba-closo-dodecaborate12-Aryl/Alkyl-carba-closo-dodecaborateHigh
SonogashiraPd catalyst / Cu(I)12-Ethynyl-carba-closo-dodecaborate + Bromoarene12-(Arylalkynyl)-carba-closo-dodecaborate42-95
B-N CouplingPd catalystB-Bromo-carborane + NaN3B-Azido-carborane-
B-N CouplingPd catalystB-Bromo-carborane + NaOCNB-Isocyanato-carborane-

Formation of Amidine, Urea, and Isocyanate Derivatives

The amino group of 1-Amine-1-carba-closo-dodecaborane(11) is a key site for derivatization to form amidine, urea, and isocyanate functionalities. These derivatives are of interest for their potential applications in medicinal chemistry and materials science. The synthesis of these derivatives often starts from the closely related amino-closo-dodecaborate anion, [B12H11NH3]−, which serves as a model system. mdpi.comsemanticscholar.orgsonar.chnih.govnih.gov

Amidine derivatives of the {B12} cluster have been synthesized through two primary methods. One approach involves the reaction of the deprotonated amino-closo-dodecaborate with a chloroiminium intermediate, generated from dimethylformamide and 2,4,6-trimethylbenzoyl chloride. nih.gov A more efficient method involves the activation of the carbonyl group of a {B12}-based amide with pentafluorobenzoyl chloride, followed by reaction with an amine to yield the amidinium ions in excellent yields. nih.gov

Urea derivatives can be synthesized by reacting the amino-closo-dodecaborate with dialkylcarbamoyl chlorides or isocyanates. mdpi.comsemanticscholar.org The reaction with isocyanates provides a straightforward route to N-substituted ureas. commonorganicchemistry.com General methods for urea synthesis, such as the Curtius rearrangement of a carboxylic acid to an isocyanate intermediate followed by reaction with an amine, are also applicable. commonorganicchemistry.com

Isocyanate derivatives can be prepared from the corresponding carbonyl derivative of the boron cluster by reaction with sodium azide. mdpi.com A direct palladium-catalyzed cross-coupling of B-bromocarboranes with sodium cyanate also yields the isocyanate derivative. nih.gov

DerivativeSynthetic MethodReagents
AmidineChloroiminium intermediateDMF, 2,4,6-trimethylbenzoyl chloride
AmidineAmide activationPentafluorobenzoyl chloride, Amine
UreaFrom amineDialkylcarbamoyl chloride or Isocyanate
IsocyanateFrom carbonylNaN3
IsocyanateCross-couplingNaOCN, Pd catalyst

Derivatization at the Amino Group

The amino group of 1-Amine-1-carba-closo-dodecaborane(11) can be readily functionalized through common organic reactions such as alkylation and acylation. These modifications are crucial for attaching the carborane cage to other molecules of interest, including peptides and other bioactive compounds.

Acylation of the amino group is a common strategy to form amide bonds. N-protected 3-amino-1-(carboxymethyl)-o-carboranes have been coupled with amino acid esters using carbodiimide methods to form peptide-like structures. researchgate.net The use of coupling reagents like (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)(dimethylamino)morpholinocarbenium hexafluorophosphate (B91526) (COMU) provides a fast and robust protocol for coupling amines to carborane carboxylic acids. researchgate.netnih.gov

Alkylation of the amino group can be achieved through methods like hydrogen-borrowing alkylation. nih.gov This reaction allows for the formation of C-N bonds and has been successfully applied to enantiopure 1,2-amino alcohols derived from amino acids. nih.gov While not demonstrated directly on 1-Amine-1-carba-closo-dodecaborane(11), this methodology presents a viable route for its N-alkylation.

Synthesis of Bifunctionalized and Polyfunctionalized Systems

The synthesis of carboranes bearing multiple functional groups is essential for the development of advanced materials and complex molecular architectures.

A straightforward approach to bifunctionalized systems involves a two-step procedure starting from a monoamino-functionalized {closo-1-CB11} cluster. Iodination at the antipodal boron atom (B12) provides an iodo-amino-carborane, which can then undergo palladium-catalyzed cross-coupling reactions, such as Kumada-type couplings, to introduce a second functional group.

The synthesis of polyfunctionalized systems can be achieved through methods like transition metal-catalyzed B-H activation. For example, palladium-catalyzed five-fold cascade arylation of the C-carboxylic acid of the monocarba-closo-dodecaborate anion has been reported, leading to penta-arylated carboranes. This demonstrates the potential for introducing multiple substituents onto the boron cage in a controlled manner.

Advanced Spectroscopic and Structural Characterization of 1 Amine 1 Carba Closo Dodecaborane 11 Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing carborane compounds in solution. hw.ac.ukresearchgate.net Due to the presence of multiple NMR-active nuclei (¹H, ¹¹B, ¹³C), a comprehensive, multinuclear approach is typically employed to fully define the molecular structure. hw.ac.ukiitg.ac.in

The characterization of 1-amine-1-carba-closo-dodecaborane(11) analogues involves the integrated analysis of ¹H, ¹¹B, and ¹³C NMR spectra. nih.govrsc.org Each spectrum provides complementary information essential for unambiguous structural assignment.

¹¹B NMR: The ¹¹B NMR spectrum is often the most informative for carborane cage analysis. hw.ac.uk For a C-substituted closo-dodecaborane cage, multiple signals are expected due to the different chemical environments of the boron atoms. The chemical shifts are influenced by the position relative to the cage carbon and the amine substituent. In proton-coupled spectra, the signals for B-H vertices appear as doublets, while substituted boron atoms appear as singlets. mdpi.com For instance, in related amino-functionalized {closo-1-CB₁₁} clusters, distinct signals are observed for the antipodal boron and the other boron atoms of the cage. nih.gov

¹H NMR: The ¹H NMR spectrum shows resonances for the N-H protons of the amine group, the C-H proton (if present), and the B-H protons of the cage. The B-H proton signals are often broad due to coupling with the quadrupolar ¹¹B nucleus and can overlap, making specific assignment challenging without 2D techniques. semanticscholar.org

¹³C NMR: The ¹³C NMR spectrum provides a key signal for the carborane cage carbon atom (C1). acs.org The chemical shift of this carbon is sensitive to the nature of the substituent attached to it. For 1-amine-1-carba-closo-dodecaborane(11), the C1 signal provides direct evidence of the carbon's environment within the cage framework. rsc.orgiaea.org

Table 1: Representative NMR Chemical Shift Ranges for Substituted Carborane Analogues

NucleusFunctional GroupChemical Shift (δ, ppm)Notes
¹¹B B-X (Substituted)+5 to -10Appears as a singlet. Shift depends on the substituent.
B-H (Antipodal)-10 to -20Highly dependent on the C1 substituent.
B-H (Other)-5 to -30Multiple overlapping doublets are common. mdpi.com
¹H N-H (Amine)VariablePosition depends on solvent and concentration.
C-H (Carborane)4.0 to 5.0Broad singlet. rsc.org
B-H (Cage)1.5 to 3.5Broad, complex region. mdpi.com
¹³C C1 (Cage Carbon)50 to 80Sensitive to the C1 substituent. mdpi.com

While one-dimensional NMR provides essential data, complex structures and spectral overlap often necessitate the use of two-dimensional (2D) NMR techniques for complete assignment. researchgate.netyoutube.com

For carborane analogues, the ¹¹B–¹¹B COSY (Correlation Spectroscopy) experiment is particularly powerful. researchgate.net This technique identifies through-bond couplings between adjacent boron atoms in the cluster framework. By mapping the correlations, it is possible to trace the connectivity of the boron cage, allowing for the unambiguous assignment of individual ¹¹B resonances that are crowded in the 1D spectrum. semanticscholar.orgresearchgate.net

Other useful 2D NMR experiments include:

¹H–¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates carbon atoms with their directly attached protons, which is useful for assigning carbons in organic substituents.

¹H–¹¹B HSQC: Correlates boron atoms with their terminal hydrogens, aiding in the assignment of the complex B-H region of the proton spectrum. researchgate.net

The chemical shift of the cage carbon atom in ¹³C NMR spectra is a sensitive probe of the electronic environment within the carborane cluster. acs.org The electron-donating or electron-withdrawing nature of the substituent at C1 directly influences the shielding of the cage carbon nucleus.

In analogues of 1-amine-1-carba-closo-dodecaborane(11), the amine group (-NH₂) is an electron-donating group. This donation of electron density is expected to increase the shielding of the C1 carbon, causing an upfield shift (a decrease in ppm value) compared to a non-substituted or electron-withdrawing group-substituted carborane. libretexts.org The magnitude of this shift can be correlated with the electronic properties of different amine substituents (e.g., -NH₂, -NHR, -NR₂), providing a quantitative measure of their inductive and resonance effects on the carborane cage. acs.orgias.ac.in Studies on substituted carboranes have shown a clear correlation between the Hammett substituent constants and the ¹³C chemical shifts of side-chain carbons, confirming that ¹³C NMR is a valuable tool for studying the transmission of electronic effects. ias.ac.in

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the characteristic vibrational modes of functional groups and the carborane cage itself. aps.orgacs.org Computed vibrational spectra for carborane molecules have shown excellent agreement with experimental data from solid samples. aps.org

For 1-amine-1-carba-closo-dodecaborane(11) analogues, the key vibrational bands include:

B-H Stretching: A strong and sharp absorption band is consistently observed in the high-frequency region of the IR spectrum, typically around 2600 cm⁻¹. This is a hallmark feature of carboranes. wikipedia.org

N-H Stretching: The amine group gives rise to characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines (-NH₂) typically show two bands (symmetric and asymmetric stretches), while secondary amines (-NHR) show one.

Cage Vibrations: The polyhedral cage has a complex series of vibrational modes that appear at lower frequencies (the "fingerprint region"). These bands are characteristic of the icosahedral structure. researchgate.net

Table 2: Key Vibrational Frequencies for 1-Amine-1-carba-closo-dodecaborane(11) Analogues

Vibrational ModeTypical Frequency Range (cm⁻¹)Spectroscopy Method
N-H Stretch (Amine)3300 - 3500IR, Raman
C-H Stretch (Alkyl substituents)2850 - 3000IR, Raman
B-H Stretch (Cage)~2600IR, Raman
Cage Deformation Modes600 - 1200IR, Raman

Note: Frequencies are approximate and can be influenced by the physical state (solid/solution) and specific substitution pattern.

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of carborane compounds. organomation.com The closo-carboranes are notably stable and resistant to fragmentation under typical electron impact (EI) conditions, resulting in mass spectra dominated by the molecular ion peak ([M]⁺). acs.orgresearchgate.net

A distinctive feature of the mass spectrum of any boron-containing compound is the complex isotopic pattern. Boron has two stable isotopes, ¹⁰B (20% abundance) and ¹¹B (80% abundance). For a molecule containing eleven boron atoms, this leads to a characteristic and broad envelope of peaks for the molecular ion, spanning several mass units. High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap, are essential for determining the exact mass and confirming the molecular formula with high precision. chromatographyonline.com Tandem mass spectrometry (MS/MS) can be used to induce fragmentation, providing further structural information. chromatographyonline.com

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information for carborane analogues by mapping the precise atomic positions in the solid state. mdpi.comnih.gov This technique is crucial for confirming the icosahedral geometry of the carborane cage and determining key structural parameters. mdpi.comresearchgate.net

Crystallographic analysis of amino-carborane derivatives reveals:

Cage Geometry: Confirmation of the closo icosahedral structure, which is composed of a framework of boron and carbon atoms. britannica.comdalalinstitute.com

Bond Lengths and Angles: Precise measurement of B-B, B-C, and C-substituent bond lengths and the angles within the cage. These data can provide insight into the electronic influence of the amine substituent on the cage structure. nih.govresearchgate.net

Intermolecular Interactions: Identification of hydrogen bonding (e.g., N-H···X) and other supramolecular interactions in the crystal lattice, which dictate the solid-state packing. mdpi.com For example, in related cobalt(II) complexes with carborane ligands, intermolecular O-H···Cl hydrogen bonds create supramolecular chains in the solid state. mdpi.com

The structure of 1-trimethylamine-1-carba-closo-dodecaborane(11) has been determined by X-ray crystallography, confirming the expected cage structure and the bonding of the trimethylamine (B31210) group to the cage carbon. mdpi.com

Table 3: Representative Crystallographic Data for a Carborane Analogue

ParameterDescriptionTypical Value
Crystal System The crystal lattice system.Orthorhombic mdpi.comresearchgate.net
Space Group The symmetry group of the crystal.Pna2₁ mdpi.com
C-N Bond Length Distance between cage carbon and amine nitrogen.~1.4 - 1.5 Å
Average B-B Bond Length Average distance between adjacent boron atoms.~1.7 - 1.8 Å
Average B-C Bond Length Average distance between cage boron and carbon atoms.~1.7 Å

Note: Values are representative and derived from published structures of related carborane derivatives like 9,12-Dibromo-ortho-carborane. mdpi.com Specific values will vary with each unique compound.

Gas-Phase Spectroscopic Methods

Gas-phase spectroscopic techniques are powerful tools for elucidating the intrinsic properties of molecules, free from the intermolecular interactions present in the condensed phase. These methods provide highly precise information about molecular geometry, symmetry, and electronic structure. For complex molecules such as carborane derivatives, gas-phase studies are crucial for understanding the fundamental structure of the icosahedral cage and the influence of substituents. Techniques such as microwave spectroscopy allow for the detailed characterization of the rotational energy levels of a molecule, from which highly accurate structural parameters can be derived.

Microwave spectroscopy is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. By absorbing microwave radiation, a molecule transitions from one rotational state to another. The specific frequencies of radiation that are absorbed are determined by the molecule's moments of inertia, which are directly related to its mass distribution and geometry. Consequently, the analysis of a molecule's rotational spectrum provides unambiguous information about its three-dimensional structure, including bond lengths and angles, with exceptional precision.

A key aspect of microwave spectroscopy is its sensitivity to molecular symmetry. The selection rules for rotational transitions are dictated by the symmetry of the molecule. For a molecule to have a rotational spectrum, it must possess a permanent dipole moment. The symmetry of the molecule determines which components of the dipole moment are non-zero, and thus what types of rotational transitions will be observed. This allows for the direct determination of the molecule's point group in the gas phase.

While specific experimental microwave spectroscopy data for 1-amine-1-carba-closo-dodecaborane(11) is not extensively available in the current scientific literature, the study of related carborane cages provides a clear indication of the type of information that can be obtained. For instance, studies on dicarba-closo-dodecaboranes have utilized microwave spectroscopy to confirm their slightly distorted icosahedral structures and C2v symmetry. researchgate.netnih.gov

For 1-amine-1-carba-closo-dodecaborane(11), the parent 1-carba-closo-dodecaborane anion, [CB₁₁H₁₂]⁻, has an icosahedral structure. The substitution of an amine group at the carbon atom (C1) would break this high symmetry. It is anticipated that the resulting molecule would have a lower symmetry, likely Cₛ or even C₁ symmetry, depending on the orientation of the amine group's hydrogen atoms relative to the cage. The presence of the nitrogen atom would also introduce nuclear quadrupole coupling effects into the rotational spectrum, which would appear as fine splittings of the rotational lines. Analysis of these splittings can provide further details about the electronic environment around the nitrogen nucleus.

To illustrate the detailed structural data obtainable from microwave spectroscopy of carboranes, the following table presents the experimentally determined rotational constants for ortho- and meta-carborane (1,2- and 1,7-dicarba-closo-dodecaborane(12)).

CompoundRotational Constant A (MHz)Rotational Constant B (MHz)Rotational Constant C (MHz)
ortho-carborane 1269.461238.931222.84
meta-carborane 1278.311251.561230.17
Data sourced from studies on dicarba-closo-dodecaborane(12) and presented here as an example of the output of microwave spectroscopy for related carborane structures. researchgate.netnih.gov

The determination of such precise rotational constants allows for the calculation of highly accurate molecular structures, providing a benchmark for theoretical calculations and a deeper understanding of the bonding within these unique boron clusters. Future microwave spectroscopy studies on 1-amine-1-carba-closo-dodecaborane(11) and its analogues would be invaluable in mapping the structural landscape of this important class of compounds.

Theoretical and Computational Investigations of 1 Amine 1 Carba Closo Dodecaborane 11 Derivatives

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone for the computational study of polyhedral boranes and carboranes. nih.gov It offers a balance between computational cost and accuracy, making it suitable for these electron-deficient systems. Functionals such as B3LYP are commonly coupled with basis sets like 6-311G(d,p) to perform these calculations. nih.gov

Geometry Optimization and Energetic Landscapes

Table 1. Representative Geometric Parameters of a 1-Ammonio-carba-closo-dodecaborane Derivative from Computational Modeling.

ParameterCalculated Value (Å or °)Description
C1-N Bond Length~1.50The bond connecting the cage carbon to the nitrogen of the amino group.
Average C1-B Bond Length~1.72Average distance from the cage carbon to adjacent boron atoms.
Average B-B Bond Length (adjacent to C1)~1.77Average bond length between boron atoms in the belt connected to the carbon.
B12-H Bond Length~1.20Bond length of the hydrogen attached to the antipodal boron atom.
B-C1-N AngleVariesAngle depends on the specific conformation and interactions.

Note: Values are illustrative, based on typical DFT calculations for related structures. Actual values depend on the specific derivative and level of theory.

By mapping the potential energy surface, DFT can also explore different conformers and their relative stabilities, such as those arising from the rotation of the amino group. For more complex systems, this can reveal a landscape of several stable conformers within a narrow energy range. mdpi.com

Prediction of Spectroscopic Parameters (e.g., ¹¹B Chemical Shifts)

One of the most powerful applications of DFT in this area is the prediction of NMR chemical shifts. ucl.ac.uk The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating the ¹¹B NMR chemical shifts of boron-containing compounds. nih.govnih.gov This computational protocol allows for the assignment of complex experimental spectra and aids in the structural elucidation of new derivatives. nih.govnih.gov

The accuracy of these predictions can be very high, with root-mean-square deviations of approximately 3.4 ppm compared to experimental values when appropriate computational methods and solvent models are used. nih.gov The chemical shift of each boron atom is highly sensitive to its local electronic environment. Substitution at the C1 position with an amino group influences all boron positions, with the most significant effects typically observed for the boron atoms closest to the carbon and the antipodal boron atom (B12).

Table 2. Predicted vs. Experimental ¹¹B NMR Chemical Shifts (δ, ppm) for a Generic Aminocarborane Derivative.

Boron PositionCalculated δ (ppm)Experimental δ (ppm)Multiplicity (¹H-coupled)
B(2-6)-14.5-14.9Doublet
B(7-11)-16.8-17.2Doublet
B(12)-10.1-10.5Doublet

Note: Data are representative and illustrate the typical correlation achieved between DFT/GIAO calculations and experimental measurements for substituted carboranes. The specific shifts depend on the exact structure and solvent.

Analysis of Acidity and Basicity

DFT calculations are instrumental in quantifying the acid-base properties of molecules. For 1-Amine-1-carba-closo-dodecaborane(11), this involves determining the basicity of the lone pair on the amino group. This is typically done by calculating the Gibbs free energy change (ΔG) for the protonation reaction in a simulated aqueous environment, often using a polarizable continuum model (PCM). researchgate.netnih.gov From this, the pKa of the conjugate acid (the -NH₃⁺ group) can be estimated. nih.govrsc.org

Computational studies show that the carborane cage is strongly electron-withdrawing, which significantly reduces the basicity of the exopolyhedral amino group compared to a typical alkylamine. The calculations involve optimizing the geometries of both the neutral amine and its protonated form in the gas phase and in solution to derive the relevant free energies. nih.gov These methods have been successfully applied to various amines, with predictions often falling within 0.5 pKa units of experimental values. nih.gov This predictive power is essential for designing derivatives with specific acid-base properties.

Understanding Electronic Effects and Charge Distribution

The electronic structure of the carborane cage is characterized by significant electron delocalization, giving it a three-dimensional aromatic character. researchgate.net DFT, combined with population analysis methods like Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM), can map the charge distribution across the molecule.

Table 3. Calculated Atomic Charges (NBO) for Key Atoms in 1-Amine-1-carba-closo-dodecaborane(11).

AtomCalculated Charge (a.u.)Interpretation
C1-0.45The cage carbon atom, showing significant negative charge.
N (amino)-0.90The nitrogen atom, highly negative due to its lone pair.
B(2-6)+0.05Boron atoms adjacent to carbon, slightly positive.
B(7-11)-0.02Boron atoms in the lower belt, nearly neutral.
B(12)+0.10Antipodal boron, influenced by the C-N group.

Note: Values are illustrative and derived from typical NBO analysis on related systems. They show the general trend of charge distribution.

Modeling of Reaction Pathways and Mechanisms

Beyond static properties, computational modeling is a powerful tool for exploring the dynamics of chemical reactions. nih.govresearchgate.net By calculating the energies of reactants, products, intermediates, and transition states, DFT can elucidate reaction mechanisms and predict reactivity.

Single-Electron Transfer Mechanisms

Single-electron transfer (SET) is a fundamental process in which an electron moves from a donor to an acceptor. nih.gov The interaction between a Lewis base (the amine) and a Lewis acid (a boron center) can, under certain conditions, lead to SET. nih.gov Computational studies on related ammonio-dodecaborate systems provide a strong basis for understanding these potential pathways. For instance, the perchlorinated derivative [B₁₂Cl₁₁NMe₃]⁻ is known to undergo a reversible one-electron oxidation to form a stable radical anion. researchgate.net

DFT calculations can model such a process for 1-Amine-1-carba-closo-dodecaborane(11). The calculations would focus on:

Electron Donor-Acceptor (EDA) Complex Formation: Modeling the initial interaction between the aminocarborane and an electron acceptor.

Gibbs Free Energy of Electron Transfer: Calculating the energy change associated with moving an electron from the highest occupied molecular orbital (HOMO) of the aminocarborane to the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov

Radical Ion Pair Characterization: Optimizing the geometry and analyzing the electronic structure (spin density) of the resulting aminocarborane radical cation and the acceptor's radical anion.

Perfunctionalized dodecaborate (B577226) clusters are known to be stable in various oxidation states, highlighting the ability of the icosahedral cage to accommodate changes in electron count. caltech.edu The amino group on the 1-carba-closo-dodecaborane cage would act as the initial site of oxidation, with the resulting positive charge and spin density being delocalized over the robust carborane framework. Computational modeling is essential to predict the feasibility of such SET processes and to characterize the transient radical species involved. nih.gov

Elucidation of Transient Intermediates (e.g., Boronium Ylides)

Computational studies have been instrumental in identifying and characterizing transient species in carborane chemistry, such as boronium ylides. A boronium ylide can be described as an internally charge-compensated species with a "naked" boron vertex, formally viewed as a deprotonated hypercloso carborane. nih.govacs.org These intermediates, while often too reactive to be isolated under normal conditions, play a crucial role in the reaction mechanisms of carboranes.

For instance, the loss of a methyl radical from the icosahedral CB₁₁Me₁₂˙ radical has been shown through computational analysis to form the boronium ylide CB₁₁Me₁₁. nih.govacs.org Density Functional Theory (DFT) calculations on isomers of CB₁₁Me₁₁ reveal that they possess closed-shell ground-state electronic structures. nih.govacs.org The isomer with the naked vertex at the 12-position is particularly reactive. nih.govacs.org Computational searches for this isomer failed to locate a stable skeletal dimer, suggesting that it exists as a monomeric species in the gas phase, likely due to significant methyl-methyl repulsion. nih.govacs.org

Natural hybrid orbital population analysis indicates that the monomeric boronium ylides are true singlet ylides, with their triplet states being significantly higher in energy. nih.govacs.org This high reactivity is further highlighted by the fact that the "CB₁₁Me₁₁" ylide reacts instantaneously with nucleophiles like alcohols and ethers. researchgate.net Mechanistic studies, supported by computational evidence, suggest that boronium ylides are key transition states in reactions such as the 12-B arylation of carborane anions. nih.gov This process is thought to proceed via an intramolecular reductive C–B bond formation on the carborane 12-borenium ylide. nih.gov The general role of these ylide structures in Lewis acid-induced substitution reactions on the boron vertices of carboranes is a subject of ongoing investigation. nih.govacs.org

Quantum Chemical Studies on Bonding and Aromaticity

The unique three-dimensional structure of carboranes gives rise to a form of aromaticity that has been extensively studied using quantum chemical methods. The closo-monocarbadodecaborate anion, CB₁₁H₁₂⁻, is known for its stability and three-dimensional aromaticity, a feature that has been rationalized through quantum-chemical computations. mdpi.com The substitution of a hydrogen atom with an amino group at the carbon vertex is expected to influence the electronic structure and aromatic character of the cage.

Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF), and Natural Bond Orbitals (NBO) are powerful computational tools used to analyze the bonding in these systems. doaj.orgmdpi.com Theoretical investigations on mono-methyl derivatives of monocarboranes, such as [HCB₁₁H₁₀CH₃]⁻, have shown that for carborane systems, the B–C bond order values are higher than in related closo-borate anions. mdpi.com These studies also indicate that orbital interaction increases with the size of the boron cluster. mdpi.com

The concept of conjugation between the σ-aromaticity of the carborane cage and the π-aromaticity of an attached aryl group has been explored. nih.gov Experimental and theoretical studies on 1-C-arylated monocarba-closo-dodecaborate anions have shown that electronic effects can be transmitted through the cage, influencing reaction rates at the antipodal boron atom. nih.gov This suggests a degree of electronic communication across the icosahedral framework. The aromaticity of the carborane cage is generally preserved even when fused with other aromatic systems, although the aromaticity of the fused partner might be altered. diva-portal.org

Computational Prediction of Optical and Electronic Properties

Computational methods are increasingly used to predict the optical and electronic properties of novel materials, and carborane derivatives are no exception. These studies are crucial for designing molecules with specific functionalities, such as those for nonlinear optics (NLO).

DFT calculations are a primary tool for investigating the electronic structure and predicting properties like dipole moments and hyperpolarizabilities. researchgate.net The introduction of donor and acceptor groups onto the carborane cage can lead to significant NLO responses. The carborane cage itself can act as both an electron donor and an acceptor, depending on the nature and position of the substituents. researchgate.net

Hyperpolarizability Calculations for Nonlinear Optics

The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Computational chemistry allows for the prediction of β values, guiding the synthesis of promising NLO materials.

A notable example is the tropylium (B1234903) ylide 12-C₇H₆⁺-CB₁₁H₁₁⁻, which was synthesized and its NLO properties were measured and calculated. acs.org Despite being colorless, this ylide exhibits a surprisingly large first hyperpolarizability. This is attributed to the significant charge separation in the ground state, as evidenced by its large calculated dipole moment.

Calculated Properties of a Carborane Ylide for NLO

PropertyValueMethod
Ground-state dipole moment (μ)11.25 ± 0.1 DHyper-Rayleigh Scattering
First hyperpolarizability (β) at 1064 nm236 × 10⁻³⁰ esuHyper-Rayleigh Scattering

Data for 12-C₇H₆⁺-CB₁₁H₁₁⁻ from acs.org

This result highlights the potential of carborane-based zwitterions in the field of nonlinear optics. The ability to computationally predict such properties is a vital tool for the rational design of new materials with enhanced NLO characteristics.

Applications of 1 Amine 1 Carba Closo Dodecaborane 11 and Its Functionalized Analogues in Advanced Materials and Chemistry

Ligand Design and Coordination Chemistry

The unique icosahedral cage structure and electronic properties of 1-amine-1-carba-closo-dodecaborane(11) and its derivatives have positioned them as versatile building blocks in the field of ligand design and coordination chemistry. Their inherent chemical stability, low nucleophilicity, and the ability to be functionalized at both the carbon and boron vertices allow for the creation of a wide array of ligands with tailored steric and electronic characteristics.

Use as Weakly Coordinating Anions in Catalysis

Derivatives of 1-carba-closo-dodecaborane(11) are renowned for their role as weakly coordinating anions (WCAs), a critical component in modern catalysis. escholarship.orgacs.org These anions are characterized by their chemical inertness, resistance to oxidation and reduction, and very low basicity. escholarship.org Such properties are highly desirable as they can stabilize highly reactive cationic species, including catalytically active metal centers, without strongly interacting with them, thus preserving their catalytic activity. escholarship.orgwikipedia.org

The weakly coordinating nature of these carborane anions stems from the extensive delocalization of the negative charge over the entire cage structure. researchgate.net Halogenated derivatives, in particular, exhibit enhanced properties as WCAs due to the electron-withdrawing nature of the halogen substituents. researchgate.netresearchgate.net These halogenated carborane anions are exceptionally stable and have been instrumental in the isolation of reactive intermediates and the development of potent Lewis acid catalysts. wikipedia.orgresearchgate.net For instance, they have been proposed as catalysts for hydrocarbon cracking and the isomerization of n-alkanes to branched isoalkanes. wikipedia.org The low nucleophilicity of the carborane counteranion is advantageous in fine chemical synthesis, where it can facilitate reactions involving highly electrophilic species. wikipedia.org

Table 1: Properties and Applications of 1-Carba-closo-dodecaborane-based Weakly Coordinating Anions

Anion DerivativeKey PropertiesCatalytic Applications
Halogenated [CB11H12]⁻Extremely low nucleophilicity, high chemical and thermal stability, resistance to oxidation. escholarship.orgresearchgate.netStabilization of reactive cations, Lewis acid catalysis, hydrocarbon cracking, and isomerization. wikipedia.org
Functionalized at C-vertexAllows for the introduction of coordinating groups while maintaining the WCA character of the cage. escholarship.orgDesign of advanced catalysts with specific activities. acs.org

Carborane-Based Ligands for Transition Metal Complexes

The functionalization of the 1-carba-closo-dodecaborane(11) cage allows for its direct integration into ligand frameworks for transition metal complexes. By introducing coordinating groups at the carbon or boron vertices, novel ligands can be synthesized that combine the unique properties of the carborane cluster with the coordinating ability of traditional ligand moieties. escholarship.orgacs.org This approach has led to the development of advanced catalysts and materials with unique reactivity and stability. escholarship.orgacs.org

One strategy involves the introduction of phosphine or azide groups at the C-vertex of the carborane anion. escholarship.org Phosphine-functionalized carboranes have been successfully used to create gold(I) complexes that have shown catalytic activity in the hydroamination of alkynes with amines. escholarship.org This serves as a proof of principle for the use of carboranes in ligand design to stabilize transition metal catalysts. escholarship.org The bulky and electron-withdrawing nature of the carborane cage can significantly influence the electronic and steric environment of the metal center, leading to modified catalytic behavior.

The versatility of this platform allows for the synthesis of a wide range of transition metal complexes. The carborane cage can act as a spectator ligand, providing a stable and robust scaffold, or it can be directly involved in the catalytic cycle. The development of carboranyl phosphine ligands and their application in palladium-catalyzed coupling reactions further highlights the potential of this class of ligands in synthetic chemistry. escholarship.org

Materials Science Applications

The exceptional properties of 1-amine-1-carba-closo-dodecaborane(11) and its functionalized analogues extend beyond catalysis into the realm of materials science. Their inherent stability, tunable properties, and ability to form hybrid organic-inorganic structures make them attractive components for a variety of advanced materials. rsc.orgresearchgate.net

Components of Ionic Liquids and Electrolytes

The use of carborane-based anions as components of ionic liquids (ILs) and electrolytes is a rapidly growing area of research. acs.org Their weakly coordinating nature, high thermal and chemical stability, and large size contribute to the formation of ILs with wide electrochemical windows and good ionic conductivity. lbl.govescholarship.org These properties are particularly advantageous for applications in electrochemical devices such as high-voltage batteries. lbl.govescholarship.orgnih.gov

Magnesium salts based on carba-closo-borate anions have emerged as promising supporting electrolytes in ether-based systems, potentially expanding the electrochemical stability window required for next-generation energy storage. lbl.govescholarship.org Computational and experimental studies have shown that functionalization of the carborane anion, for instance by replacing the carbon-vertex proton with a more electronegative fluorine atom, can increase the oxidative stability and reduce ion-pair formation, leading to enhanced electrolyte performance. lbl.govescholarship.orgnih.gov

Table 2: Performance of Carborane-Based Anions in Electrolytes

AnionApplicationKey Findings
[HCB11H11]⁻Mg battery electrolyteAnodic oxidation observed at 4.6 V vs Mg⁰/²⁺. lbl.govescholarship.orgnih.gov
[FCB11H11]⁻Mg battery electrolyteIncreased oxidative stability and decreased contact-ion pair formation energy compared to the parent anion. lbl.govescholarship.orgnih.gov

Development of High Energy Density Materials

The high boron content and compact, stable structure of carboranes make them intriguing candidates for the development of high energy density materials (HEDMs). While research in this area is still emerging, the inherent energetic potential of boron-rich compounds is well-recognized. The incorporation of energetic functionalities, such as nitro or amino groups, onto the carborane cage is a promising strategy for designing new energetic materials with enhanced performance and stability. rsc.org The synthesis of borane-amines on high-nitrogen heterocycles has been investigated as a route to energetic materials, and similar principles could be applied to carborane-based systems. nih.gov

Polymer Chemistry and Hybrid Organic-Inorganic Materials

The ability to functionalize the 1-carba-closo-dodecaborane(11) cage with organic moieties opens up possibilities for its incorporation into polymers and the creation of hybrid organic-inorganic materials. rsc.orgresearchgate.net These materials can combine the desirable properties of both the inorganic cluster (e.g., thermal stability, rigidity) and the organic polymer (e.g., processability, flexibility).

The synthesis of carborane amides from the corresponding carboxylic acid derivatives provides a versatile route to incorporating the carborane cage into polyamide structures. rsc.org These hybrid materials could find applications in areas requiring high thermal stability or specific electronic properties. The development of synthetic methods to link the inorganic dodecaborate (B577226) cluster to organic building blocks is crucial for the advancement of these hybrid materials. researchgate.net The sol-gel process is a common technique for preparing organic-inorganic hybrid materials, offering control over the final material's composition and properties. mdpi.com

Nonlinear Optical (NLO) Materials and Liquid Crystals

The rigid, polyhedral structure of carborane cages is a valuable platform for constructing materials with significant nonlinear optical (NLO) properties. The introduction of functional groups at antipodal positions on the cage creates molecules with extended shapes and large dipole moments, which are prerequisites for NLO activity and liquid crystalline behavior. vanderbilt.edu

A notable example is the tropylium (B1234903) ylide 12-C7H6+-CB11H11-, a derivative of the parent carborane anion, which demonstrates a significant first hyperpolarizability (β) of 236 × 10⁻³⁰ esu at 1064 nm. acs.org This value is remarkably high—approximately ten times that of the standard NLO material p-nitroaniline—despite the compound being colorless. acs.org The ground-state dipole moment of this ylide was determined to be 11.25 ± 0.1 D. acs.org The ability to create such zwitterionic structures by functionalizing the carborane cage, for instance by modifying an amine group on the carbon vertex and another functional group at the antipodal boron position, highlights the potential for designing advanced NLO materials.

CompoundFirst Hyperpolarizability (β) at 1064 nmGround-State Dipole Moment (μ)
12-C7H6+-CB11H11-236 × 10⁻³⁰ esu11.25 ± 0.1 D
p-nitroaniline (for comparison)~23.6 × 10⁻³⁰ esu~6.2 D

This table presents the significant first hyperpolarizability of a functionalized carba-closo-dodecaborane ylide, demonstrating its potential in NLO applications. acs.org

Electronic Devices and Functional Materials

The exceptional stability and tunable electronic properties of functionalized 1-carba-closo-dodecaborane(11) anions make them promising candidates for use in electronic devices and other functional materials. acs.org The ability to control the geometry and degree of electronic delocalization between the carborane cluster and its tethered substituents allows for the fine-tuning of charge-transfer properties. acs.org This control is crucial for designing materials for applications such as charge carrier scaffolds in polymer-based batteries, where stability and cyclability are paramount. acs.org The inherent robustness of the icosahedral cage ensures that these materials can withstand the demanding conditions often found in electronic applications. researchgate.net

Catalysis and Organic Transformations

The distinct properties of the 1-carba-closo-dodecaborate anion, particularly its extremely low nucleophilicity and high stability, have led to its exploration in various catalytic applications. escholarship.org Functionalized derivatives serve as unique ligands and counterions that can stabilize reactive species and influence catalytic outcomes. escholarship.orgacs.org

Functionalized carboranes are employed as ligand substituents in transition metal complexes, leveraging their unique steric and electronic properties to enhance catalytic activity. escholarship.org For example, carboranyl phosphine ligands have been synthesized and used in palladium-catalyzed cross-coupling reactions. escholarship.org The bulky, inert carborane cage can influence the coordination sphere of the metal center, while its status as a weakly coordinating anion helps to generate highly reactive, cationic metal catalysts. escholarship.orgacs.org The use of carborane anions as counterions for reactive cationic organometallic catalysts is a key application, as they are stable even in the presence of aggressive reagents. researchgate.net

The weakly coordinating nature of the carba-closo-dodecaborate anion is particularly useful in reactions involving highly reactive cations. Lithium salts of carboranes, such as LiCB11Me12, are highly soluble in weakly coordinating solvents like benzene and 1,2-dichloroethane. acs.org This solubility makes the lithium cation more available to act as a catalyst. acs.org One significant application is the catalysis of radical polymerization of alkenes, alkadienes, and alkynes at ambient pressure. acs.orgresearchgate.net The carborane anion facilitates the generation of a more "free" lithium cation, which can complex with the alkene monomer, thereby lowering the activation energy for the addition of a methyl radical. acs.org

While the carba-closo-dodecaborate cage is known for its chemical inertness, research has revealed that under certain conditions, its "inert" bonds can be activated. nih.gov For instance, the chlorinated anion HCB11Cl11- can undergo base-induced cycloaddition reactions with organic azides, leading to selective functionalization at both carbon and boron vertices. acs.org This reactivity is surprising given that HCB11Cl11- is considered one of the least reactive molecules in existence. nih.gov Furthermore, transition metal-catalyzed B–H activation has become a powerful tool for the regioselective functionalization of carborane cages. researchgate.net For example, palladium(II) can catalyze the B(9)-H amination of carboranes in hexafluoroisopropanol (HFIP) under air. researchgate.net Such transformations, which activate the typically robust B-H bonds, open new synthetic routes to complex functionalized carborane derivatives. researchgate.netresearchgate.net

Energy-Related Applications

The electrochemical stability of carba-closo-dodecaborate anions has attracted significant attention for their use as electrolytes in high-voltage energy storage devices, particularly for multivalent systems like magnesium batteries. nih.govescholarship.orglbl.gov The parent anion exhibits anodic oxidation at 4.6 V vs Mg⁰/²⁺. nih.govescholarship.orglbl.gov

A key strategy for improving battery performance involves the rational design of the anion through functionalization. nih.govlbl.gov Computational screening and experimental validation have shown that substituting the carbon-vertex proton with electron-withdrawing groups, such as fluorine or trifluoromethyl ligands, increases the oxidative stability and expands the electrochemical window. nih.govescholarship.orglbl.gov Conversely, electron-donating groups, like amino groups, are predicted to increase the binding energy between the anion and the magnesium cation. escholarship.org This ability to tune properties such as oxidative stability and ion-pair formation energy through targeted functionalization is critical for developing next-generation designer electrolytes. nih.govescholarship.org

Functional Group (at C-vertex)Effect on Oxidative StabilityCation/Anion Binding Energy
Fluorine (-F)IncreasesWeaker
Trifluoromethyl (-CF₃)IncreasesWeaker
Alkyl (-R)DecreasesStronger
Amino (-NH₂)DecreasesStronger

This table summarizes the predicted effects of different functional groups on the properties of carba-closo-dodecaborate anions as electrolytes for Mg-ion batteries, based on computational studies. escholarship.org

Electrolyte Components in Battery Technologies

The pursuit of high-energy-density batteries, particularly those utilizing multivalent cations like Mg²⁺, is often hindered by the limitations of conventional electrolytes. lbl.gov Salts based on the carba-closo-dodecaborate anion framework are emerging as promising candidates to overcome these challenges, offering high anodic stability and weak coordination. lbl.govescholarship.org

Research has demonstrated that the parent carba-closo-dodecaborate anion, [HCB₁₁H₁₁]⁻, exhibits an anodic oxidation potential of 4.6 V vs Mg⁰/²⁺. lbl.govescholarship.orgnih.gov While this is a significant improvement over many standard electrolytes, the resulting neutral radical can lead to the formation of a passive film on the electrode. escholarship.orgnih.gov To enhance performance and push the boundaries of the electrochemical window, rational design through functionalization of the carbon vertex has been explored.

Computational screening of 28 different functional groups on the carbon vertex of the carborane cage identified that electron-withdrawing substituents could significantly increase oxidative stability. lbl.gov Specifically, replacing the hydrogen atom on the carbon with more electronegative groups like fluorine or trifluoromethyl was predicted to enhance stability and reduce the formation of contact-ion pairs with the cation. lbl.govescholarship.org

Experimental validation confirmed these computational predictions. The fluoro-carba-closo-dodecaborate ([FCB₁₁H₁₁]⁻) and trifluoromethyl-carba-closo-dodecaborate ([CF₃CB₁₁H₁₁]⁻) derivatives showed markedly improved anodic stability compared to the parent anion. lbl.gov This enhancement of the electrochemical window is a critical step toward enabling the use of high-voltage cathodes in next-generation energy storage systems. lbl.govescholarship.org

Table 1: Electrochemical Properties of Carba-closo-dodecaborate Anions

Compound Name Anion Formula Calculated Oxidation Potential (V vs. Mg⁰/²⁺) Key Finding
1-Carba-closo-dodecaborane(11) [HCB₁₁H₁₁]⁻ 4.6 Parent anion, serves as a baseline for stability studies. lbl.govescholarship.org
1-Fluoro-1-carba-closo-dodecaborane(11) [FCB₁₁H₁₁]⁻ > 4.6 Increased oxidative stability due to the electron-withdrawing fluorine atom. lbl.govescholarship.org
1-Trifluoromethyl-1-carba-closo-dodecaborane(11) [CF₃CB₁₁H₁₁]⁻ > 4.6 Enhanced stability and decreased ion-pairing energy. lbl.gov

Supramolecular Assembly and Host-Guest Chemistry

The carbon vertex of the 1-carba-closo-dodecaborane cage exhibits unique electronic properties. Removal of a hydride from the C-H bond results in a carbocation ylide or carbenoid, CB₁₁H₁₁, which can act as a potent Lewis acid. mdpi.com This Lewis acidity allows the carborane cage to form stable complexes with a variety of Lewis bases in a classic example of host-guest chemistry. mdpi.com

The interaction between the carborane carbon atom (the "host") and the electron-donating atom of the Lewis base (the "guest") is a type of non-covalent interaction known as a tetrel bond. mdpi.com This bond forms between the electrophilic region (a σ-hole) on the carborane's carbon and the nucleophilic region of the guest molecule. mdpi.com

1-Amine-1-carba-closo-dodecaborane(11) is itself a product of this host-guest interaction, where the Lewis base is ammonia (NH₃). High-level quantum-chemical computations have been used to study complexes between CB₁₁H₁₁ and various Lewis bases, including ammonia and pyridine derivatives. The predicted C⋯N bond distance for the complex with ammonia is 1.498 Å. mdpi.com This falls within the range of experimentally observed C⋯N distances for other amino derivatives complexed with the carborane cage, which span from 1.477 Å to 1.554 Å. mdpi.com The formation of these stable host-guest complexes opens avenues for creating novel supramolecular structures and materials. mdpi.com

Table 2: Host-Guest Complexes with the 1-Carba-closo-dodecaborane(11) Cage

Host Guest (Lewis Base) Complex Name C⋯N Bond Distance (Å) Type of Interaction
CB₁₁H₁₁ Ammonia (NH₃) 1-Amino-1-carba-closo-dodecaborane(11) 1.498 (Predicted) Tetrel Bond mdpi.com
CB₁₁H₁₁ 4-Methoxypyridine 1-(4-Methoxypyridinium)-1-carba-closo-dodecaborane 1.477 (Experimental) Tetrel Bond mdpi.com
CB₁₁H₁₁ 4-Pentylquinuclidine 12-Iodo-1-(4-pentylquinuclidine)-1-carba-closo-dodecaborane 1.554 (Experimental) Tetrel Bond mdpi.com

Boron Cluster Role in Nuclear Waste Management

The management of radioactive waste, particularly the separation of minor actinides from lanthanides in spent nuclear fuel, is a significant challenge in the nuclear fuel cycle. nih.govreading.ac.uk This separation is notoriously difficult due to the chemical similarities between these two groups of elements. reading.ac.uk Boron-containing compounds have long been utilized in the nuclear industry, primarily for their neutron-absorbing properties to control reactivity and ensure safety. borates.todayiaea.orgnrc.gov

More advanced applications leverage the unique coordination chemistry of boron clusters for the selective separation of radionuclides. The development of specialized organophosphorus extractants is a key area of research for actinide/lanthanide separation. nih.gov Recent innovations include modifying extractant molecules with boron clusters, such as carboranes, to enhance their separation efficiency and selectivity. nih.gov

The principle behind this application is to design ligands that can preferentially bind to actinides over lanthanides. The greater availability of valence orbitals in actinides allows for stronger covalent interactions with soft-donor ligands compared to the more ionic interactions favored by lanthanides. reading.ac.uk By incorporating a boron cluster like 1-carba-closo-dodecaborane into a chelating agent, the electronic and steric properties of the extractant can be precisely tuned. This modification can create a pre-organized binding pocket that selectively complexes with actinide ions, facilitating their separation from the bulk of lanthanides present in nuclear waste streams. nih.gov This approach represents a promising strategy for improving the efficiency and safety of long-term nuclear waste management. in2p3.fr

Future Perspectives and Research Directions in 1 Amine 1 Carba Closo Dodecaborane 11 Chemistry

Exploration of Novel Synthetic Methodologies

The advancement of 1-amine-1-carba-closo-dodecaborane(11) chemistry is intrinsically linked to the development of efficient and selective synthetic routes. While methods for the synthesis of C-amino-C-carboxy derivatives of carboranes have been established, future research will likely focus on more direct, scalable, and versatile approaches. nih.gov

One promising avenue is the refinement of methods starting from readily available precursors. A general method for the synthesis of C-amino-C-carboxy derivatives of o-, m-, and p-carborane (B1425697) proceeds through the nucleophilic attack of an alcohol on an intermediate C-isocyanate, followed by deprotection to yield the C-amine. nih.gov Future work could optimize this process for 1-amine-1-carba-closo-dodecaborane(11), potentially through the use of novel catalysts or reaction conditions to improve yields and reduce reaction times.

Furthermore, the development of direct C-H and B-H bond functionalization techniques for the carborane cage is a significant area of research. nih.gov Transition metal-catalyzed cross-coupling reactions, for instance, have shown promise for the regioselective introduction of functional groups onto the boron vertices of carborane cages. nih.gov Applying these methods to 1-amine-1-carba-closo-dodecaborane(11) could open up pathways to a wide array of novel derivatives with tailored properties.

A scalable synthesis of the parent carba-closo-dodecaborate anion, [CB11H12]-, from the boron cluster [B11H14]- using difluorocarbene has been reported, offering a high-yield and straightforward route that is amenable to large-scale production. rsc.org Building upon such scalable syntheses of the core carborane structure will be crucial for the widespread exploration and application of its amino derivatives.

Precursor/Intermediate Reagents Product Key Features of the Methodology Reference
1,2-dicarba-closo-dodecaborane-1-carbonyl chlorideTrimethylsilyl azide, tert-butyl alcohol1-[((tert-Butyloxy)carbonyl)amino]-1,2-dicarba-closo-dodecaboraneProceeds through an isocyanate intermediate. nih.gov
1-[((tert-Butyloxy)carbonyl)amino]-1,2-dicarba-closo-dodecaboranen-BuLi, CO21-[((tert-Butyloxy)carbonyl)amino]-1,2-dicarba-closo-dodecaborane-2-carboxylic acidCarboxylation at the second cage carbon. nih.gov
[B11H14]-CF3SiMe3 (source of difluorocarbene)[CB11H12]-High-yield, scalable synthesis of the parent anion. rsc.org

Advanced Understanding of Structure-Reactivity Relationships

A deeper understanding of the relationship between the structure of 1-amine-1-carba-closo-dodecaborane(11) and its chemical reactivity is paramount for its rational application. The introduction of the amino group at a carbon vertex significantly influences the electronic properties of the icosahedral cage.

Computational studies, such as those employing Density Functional Theory (DFT), will play a pivotal role in elucidating these relationships. DFT calculations have been used to assess the acidity of ammonio-functionalized carboranes and to understand the electronic structure of related carborane derivatives. rsc.orgnih.gov For instance, the fluorination of the boron cage in ammonio-carba-closo-dodecaboranes has been shown to significantly increase the acidity of the ammonio group. rsc.orgnih.gov Similar computational screening could be employed to predict the impact of various substituents on the reactivity of the amino group and the carborane cage of 1-amine-1-carba-closo-dodecaborane(11). nih.gov

Experimental studies, including detailed spectroscopic and crystallographic analyses, will be essential to validate theoretical predictions. The solid-state structures of several amino and ammonio-substituted carboranes have been determined by single-crystal X-ray diffraction, providing valuable insights into their molecular geometries. rsc.orgnih.gov

Derivative Key Structural Feature Observed/Predicted Property Method of Investigation Reference
1-H-x-H3N-closo-1-CB11F10 (x = 12, 7, 2)B-perfluorinated cageIncreased acidity compared to non-fluorinated counterparts.Potentiometric titrations and DFT calculations. rsc.orgnih.gov
[1-H-x-H2N-closo-1-CB11F10]− (x = 12, 7, 2)B-perfluorinated cageStable amino-functionalized anions.Isolated as [Et4N]+ salts and characterized by NMR and vibrational spectroscopy. rsc.orgnih.gov
Carba-closo-dodecaborate anionFluorine or trifluoromethyl substitution at the carbon vertexIncreased oxidative stability.Computational screening. nih.gov

Rational Design of New Functional Materials

The unique properties of 1-amine-1-carba-closo-dodecaborane(11), including its high thermal stability, hydrophobicity, and the presence of a reactive amino group, make it an attractive building block for the rational design of new functional materials. acs.orgnih.gov

One area of significant interest is the development of carborane-containing polymers. acs.orgnih.gov The amino group of 1-amine-1-carba-closo-dodecaborane(11) can serve as a reactive site for polymerization or for grafting onto existing polymer backbones. Such polymers could exhibit enhanced thermal resistance, altered electronic properties, and the ability to form dihydrogen bonds. acs.org These materials could find applications in areas ranging from high-performance plastics to specialized coatings.

The incorporation of 1-amine-1-carba-closo-dodecaborane(11) into more complex molecular architectures, such as dendrimers or metal-organic frameworks (MOFs), represents another promising research direction. The rigid, three-dimensional structure of the carborane cage could be exploited to create materials with well-defined pores and cavities for applications in catalysis, gas storage, and separation.

Integration into Emerging Technologies

The translation of the fundamental chemistry of 1-amine-1-carba-closo-dodecaborane(11) into practical applications is a key future goal. One of the most explored areas for carborane derivatives is in medicine, particularly as agents for Boron Neutron Capture Therapy (BNCT). nih.govmdpi.com

BNCT is a targeted radiation therapy that relies on the selective accumulation of boron-10 (B1234237) (¹⁰B) in tumor cells. mdpi.com The amino group of 1-amine-1-carba-closo-dodecaborane(11) provides a handle for conjugation to tumor-targeting molecules, such as amino acids or antibodies, to enhance selective delivery to cancer cells. nih.govmdpi.com Future research will focus on synthesizing and evaluating new bioconjugates of 1-amine-1-carba-closo-dodecaborane(11) to improve their tumor specificity and boron delivery efficiency. nih.govnih.gov

Beyond BNCT, the unique electronic properties of carboranes suggest their potential use in electronics and optoelectronics. For example, carborane derivatives have been investigated for their nonlinear optical properties. acs.org The amino group in 1-amine-1-carba-closo-dodecaborane(11) could be used to tune these properties or to anchor the molecule to semiconductor surfaces.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-Amine-1-carba-closo-dodecaborane(11), and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves functionalization of the carborane cage. For amine derivatives, chlorination of the parent [H₃NB₁₂H₁₁]⁻ anion using SO₂Cl₂ under thermal or photochemical conditions is effective . Optimization requires controlling stoichiometry (e.g., excess SO₂Cl₂ for full chlorination) and reaction time (e.g., 30 minutes for partial chlorination, extended periods for full substitution). Post-synthetic methylation (e.g., using Me₃N) can stabilize the ammonium center . Yield improvements may involve Pd-catalyzed cross-coupling for ethynyl-functionalized analogs .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 1-Amine-1-carba-closo-dodecaborane(11), and how are data contradictions resolved?

  • Methodological Answer :

  • ¹¹B NMR : Assignments are resolved via 2D correlation spectroscopy (¹¹B-¹¹B COSY) and selective decoupling experiments .
  • X-ray Crystallography : Provides precise bond lengths (e.g., B-B: 1.756–1.795 Å, C-B: 1.681–1.743 Å) but requires low-temperature (199 K) data collection to minimize thermal motion .
  • Microwave Spectroscopy : Validates gas-phase symmetry (e.g., C₅v) and bond distances (e.g., B-H: 1.190 ± 0.003 Å) .
  • Contradiction Resolution : Discrepancies between gas-phase (electron diffraction) and solid-state (X-ray) structures are addressed using ab initio calculations (e.g., MP2/6-31G*) to identify energetically favorable conformations .

Q. How are ambiguities in NMR assignments for carborane derivatives addressed using advanced correlation spectroscopy?

  • Methodological Answer : Ambiguities in ¹¹B chemical shifts are resolved via:

  • IGLO (Individual Gauge for Localized Orbitals) Calculations : Predicts shifts with <5 ppm deviation from experimental values, aiding assignments for crowded spectra .
  • ¹H{¹¹B} and ¹¹B{¹H} COSY : Identifies scalar couplings between protons and adjacent boron atoms, particularly useful for distinguishing equatorial vs. axial substituents .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, MP2) are recommended for predicting the electronic structure and stability of 1-Amine-1-carba-closo-dodecaborane(11), and how do they compare with experimental data?

  • Methodological Answer :

  • DFT (B3LYP/cc-pVTZ) : Accurately predicts geometries (e.g., B-B bond lengths within 0.01 Å of X-ray data) and vibrational frequencies .
  • MP2/6-31G *: Superior for modeling Jahn-Teller distortions in gas-phase structures .
  • GIAO-MP2 : Essential for calculating ¹¹B NMR shifts with correlation corrections, reducing errors in Hartree-Fock approximations . Validation against experimental shifts (e.g., δ = 10–20 ppm for apical boron atoms) ensures reliability .

Q. What strategies enable selective functionalization at specific boron vertices in 1-Amine-1-carba-closo-dodecaborane(11), and how do steric/electronic factors influence reactivity?

  • Methodological Answer :

  • Electrophilic Substitution : Boron vertices adjacent to the amine group (e.g., B4 in C₅v symmetry) are more reactive due to charge delocalization .
  • Steric Guidance : Bulky substituents (e.g., ethynyl groups) favor functionalization at antipodal positions (e.g., B12) to minimize steric clash .
  • Cross-Coupling : Pd-mediated reactions (e.g., Suzuki-Miyaura) with Grignard reagents target iodinated vertices (e.g., B12-I) .

Q. How does the amine substituent in 1-Amine-1-carba-closo-dodecaborane(11) affect its potential as a catalyst or ligand in coordination chemistry?

  • Methodological Answer :

  • Ligand Design : The amine group enhances Lewis basicity, enabling coordination to transition metals (e.g., Ag⁺ in [Ag(NCMe)][Me₃NB₁₂Cl₁₁]) .
  • Catalytic Activity : Ammonio derivatives act as weakly coordinating anions in Friedel-Crafts alkylation, with chlorination increasing thermal stability (>300°C) .

Q. What methodologies are used to measure and interpret hyperpolarizability in ethynyl-substituted carboranes, and what implications do these findings have for nonlinear optics?

  • Methodological Answer :

  • Hyper-Rayleigh Scattering : Measures first hyperpolarizability (β) at 1064 nm. For 12-C₇H₆⁺-CB₁₁H₁¹⁻, β = 236 × 10⁻³⁰ esu, tenfold higher than p-nitroaniline .
  • DFT Analysis : Correlates charge transfer between the carborane cage and substituents (e.g., ethynyl groups) with enhanced nonlinear optical responses .

Q. How do IUPAC nomenclature rules resolve naming ambiguities for carborane isomers, and what are the implications for literature searches?

  • Methodological Answer :

  • Positional Isomerism : The prefix "1-Ammonio-1-carba" specifies the amine at the carbon vertex (C1) and the ammonium group at B1 .
  • Trivial Names : Avoid terms like "ortho-carborane"; instead, use systematic numbering (e.g., 1,2-dicarba-closo-dodecaborane(12)) .
  • Search Optimization : Include CAS numbers (e.g., 16872-09-6) and IUPAC names to bypass inconsistent terminology in older literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.